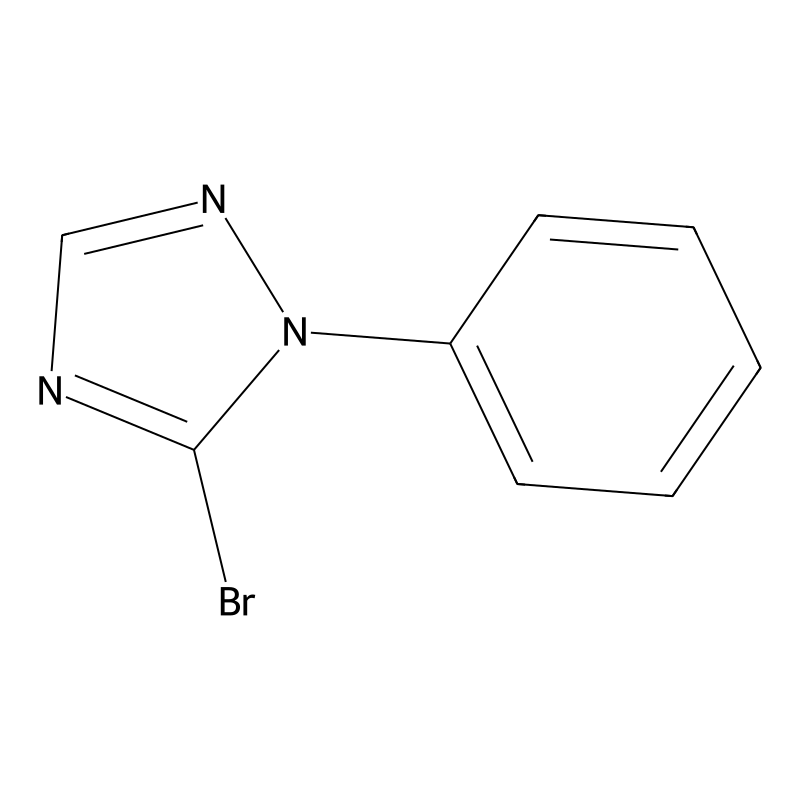

5-bromo-1-phenyl-1H-1,2,4-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-bromo-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom at the 5-position and a phenyl group at the 1-position contributes to its unique chemical properties. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, particularly for its biological activities.

The reactivity of 5-bromo-1-phenyl-1H-1,2,4-triazole can be attributed to the electron-withdrawing nature of the bromine atom and the nucleophilic characteristics of the triazole ring. Typical reactions include:

- Nucleophilic Substitution: The bromine can be replaced by various nucleophiles, leading to different derivatives.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

- Cycloaddition Reactions: The compound can engage in cycloaddition reactions with alkynes or azides, facilitating the synthesis of novel triazole derivatives.

5-bromo-1-phenyl-1H-1,2,4-triazole exhibits a range of biological activities:

- Antimicrobial Properties: Research indicates that triazole derivatives possess significant antimicrobial activity against various bacterial strains and fungi .

- Antifungal Activity: Compounds in this class are known for their efficacy against fungal infections, making them valuable in medicinal chemistry .

- Anticancer Potential: Some studies suggest that triazole derivatives may have anticancer properties, although further research is needed to fully elucidate these effects .

The synthesis of 5-bromo-1-phenyl-1H-1,2,4-triazole can be achieved through several methods:

- Bromination of Phenyltriazole: The most common method involves brominating 1-phenyl-1H-1,2,4-triazole using bromine in an appropriate solvent such as acetic acid or dichloromethane.

- Cyclization Reactions: Starting from appropriate precursors like hydrazines and carbonyl compounds can lead to the formation of triazoles through cyclization.

- Multicomponent Reactions: Recent advances have introduced multicomponent reactions that allow for the efficient synthesis of triazoles from readily available starting materials .

5-bromo-1-phenyl-1H-1,2,4-triazole has several notable applications:

- Pharmaceuticals: Its derivatives are explored for use in developing antifungal and antibacterial agents.

- Agriculture: As a potential fungicide or herbicide, this compound may be utilized to enhance crop protection.

- Material Science: Triazoles are being investigated for their properties in polymer chemistry and as ligands in coordination chemistry.

Interaction studies involving 5-bromo-1-phenyl-1H-1,2,4-triazole focus on its binding affinity with various biological targets. For instance:

- Enzyme Inhibition: Investigations into how this compound inhibits specific enzymes could provide insights into its mechanism of action against pathogens.

- Receptor Binding Studies: Understanding how it interacts with cellular receptors may reveal its potential therapeutic effects.

Several compounds share structural similarities with 5-bromo-1-phenyl-1H-1,2,4-triazole. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-chloro-1H-1,2,4-triazole | Chlorine substitution at the 5-position | Enhanced antimicrobial activity |

| 4-amino-5-(substituted phenyl)-1H-triazole | Amino group at the 4-position | Potential anticancer properties |

| 5-(substituted phenyl)-3H-triazole | Varying substituents on the phenyl group | Diverse biological activities |

Uniqueness

5-bromo-1-phenyl-1H-1,2,4-triazole stands out due to its specific bromine substitution which enhances its reactivity compared to other halogenated triazoles. This unique feature allows for targeted modifications that can optimize its biological activity and application potential.